molecular formula C19H24O3 B14635226 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one CAS No. 56600-83-0

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one

Katalognummer: B14635226
CAS-Nummer: 56600-83-0
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: KNDNEELMEHQHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group, a methoxynaphthalene moiety, and a methylheptanone backbone, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxynaphthalene with a suitable aldehyde or ketone, followed by reduction and hydroxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxynaphthalene moiety can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxynaphthalene groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
  • 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one

Uniqueness

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one stands out due to its specific structural features, such as the length of the heptanone chain and the presence of the methoxynaphthalene moiety. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

56600-83-0

Molekularformel

C19H24O3

Molekulargewicht

300.4 g/mol

IUPAC-Name

3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one

InChI

InChI=1S/C19H24O3/c1-5-6-18(19(3,21)13(2)20)16-8-7-15-12-17(22-4)10-9-14(15)11-16/h7-12,18,21H,5-6H2,1-4H3

InChI-Schlüssel

KNDNEELMEHQHTJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.